Cas no 626-99-3 (Penta-2,4-dienoic acid)
Penta-2,4-dienoic acid Chemical and Physical Properties
Names and Identifiers
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- Penta-2,4-dienoic acid
- (2E)-2,4-PENTADIENOIC ACID
- 2,4-Pentadienoic acid
- Trans-2,4-Pentadienoic Acid
- Penta-2,4-dienoicacid
- beta-vinyl acrylic acid
- BCP21342
- but-1,3-diene-1-carboxylic acid
- (E)-penta-2,4-dienoic acid
- butadiene-1-carboxylic acid
- (E)-1,3-Butadiene-1-carboxylic Acid; trans-1-Carboxybutadiene; trans-2,4-Pentadienoic Acid;
- CHEBI:35964
- .alpha.,.gamma.-Pentadienoic acid
- AS-0192
- 2,4-Pentadienoic acid,(2E)-
- AI3-28013
- InChI=1/C5H6O2/c1-2-3-4-5(6)7/h2-4H,1H2,(H,6,7)/b4-3
- (E)-2,4-Pentadienoic acid
- 21651-12-7
- MFCD00014017
- G77393
- W-200033
- bet.-Vinylacrylic acid
- 626-99-3
- 1,3-Butadiene-1-carboxylic acid
- .beta.-Vinylacrylic acid
- AKOS015919372
- NSC 16628
- (2E)-penta-2,4-dienoic acid
- C5:2n-1,3
- pentadienoic acid
- 1-Carboxybutadiene
- BP-21439
- EINECS 210-976-1
- Q27117106
- trans-2,4-Pentadienoicacid
- DB-257531
- LMFA01030099
- 2,4-Pentadienoic acid, >=97.0% (T)
- CS-0199455
- DTXSID401309803
- CHEBI:37331
-
- MDL: MFCD00014017
- Inchi: 1S/C5H6O2/c1-2-3-4-5(6)7/h2-4H,1H2,(H,6,7)/b4-3-
- InChI Key: SDVVLIIVFBKBMG-ARJAWSKDSA-N
- SMILES: OC(/C=C\C=C)=O
Computed Properties
- Exact Mass: 98.03680
- Monoisotopic Mass: 98.036779430g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 7
- Rotatable Bond Count: 2
- Complexity: 103
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: Not determined
- XLogP3: 1.1
- Topological Polar Surface Area: 37.3
Experimental Properties
- Color/Form: nothing
- Density: 1.0423 (rough estimate)
- Melting Point: 69-72 °C
- Boiling Point: 123.59°C (rough estimate)
- Flash Point: 121.5±9.6 °C
- Refractive Index: 1.4330 (estimate)
- Solubility: 1 M NaOH: soluble0.5g/10 mL, clear, brown
- PSA: 37.30000
- LogP: 0.81320
- Solubility: nothing
- Vapor Pressure: 0.1±0.9 mmHg at 25°C
Penta-2,4-dienoic acid Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: S22-S24/25
- FLUKA BRAND F CODES:4.4-8-9-23
- Storage Condition:−20°C
Penta-2,4-dienoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | P268363-10mg |
Penta-2,4-dienoic Acid |
626-99-3 | 10mg |
$ 63.00 | 2023-09-06 | ||
| TRC | P268363-50mg |
Penta-2,4-dienoic acid |
626-99-3 | 50mg |
65.00 | 2021-07-20 | ||
| TRC | P268363-100mg |
Penta-2,4-dienoic Acid |
626-99-3 | 100mg |
$ 86.00 | 2023-09-06 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T27750-1g |
Penta-2,4-dienoic acid |
626-99-3 | 98% | 1g |
¥1632.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T27750-250mg |
Penta-2,4-dienoic acid |
626-99-3 | 98% | 250mg |
¥832.0 | 2023-09-06 | |
| TRC | P268363-500mg |
Penta-2,4-dienoic Acid |
626-99-3 | 500mg |
$ 132.00 | 2023-09-06 | ||
| TRC | P268363-1g |
Penta-2,4-dienoic Acid |
626-99-3 | 1g |
$ 185.00 | 2022-06-03 | ||
| abcr | AB277289-5 g |
2,4-Pentadienoic acid, 97%; . |
626-99-3 | 97% | 5g |
€138.60 | 2022-06-11 | |
| abcr | AB277289-25 g |
2,4-Pentadienoic acid, 97%; . |
626-99-3 | 97% | 25g |
€554.40 | 2022-06-11 | |
| Chemenu | CM184803-5g |
(2E)-2,4-pentadienoic acid |
626-99-3 | 95% | 5g |
$*** | 2023-05-30 |
Penta-2,4-dienoic acid Suppliers
Penta-2,4-dienoic acid Related Literature
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
Additional information on Penta-2,4-dienoic acid
Introduction to Penta-2,4-dienoic acid (CAS No. 626-99-3)
Penta-2,4-dienoic acid, with the chemical formula C₅H₄O₄, is a versatile organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, identified by its unique Chemical Abstracts Service (CAS) number 626-99-3, is a member of the dienoic acid family, characterized by its conjugated double bonds and acidic functional group. The molecular structure of Penta-2,4-dienoic acid consists of a linear chain of five carbon atoms, with double bonds at the 2 and 4 positions and carboxylic acid groups at both ends. This structural configuration imparts unique reactivity and biological properties, making it a valuable intermediate in synthetic chemistry and a potential candidate for various therapeutic applications.
The synthesis of Penta-2,4-dienoic acid can be achieved through several pathways, including the oxidation of pentadiene derivatives or the condensation of acrylic acid. The compound’s stability under various conditions and its ability to undergo diverse chemical transformations make it a preferred building block in organic synthesis. Recent advancements in catalytic methods have further refined the production of Penta-2,4-dienoic acid, enabling higher yields and purities that are essential for pharmaceutical-grade applications.
In the realm of biological research, Penta-2,4-dienoic acid has been explored for its potential role in modulating cellular processes. Studies have indicated that this compound may interact with enzymes and receptors involved in inflammation and oxidative stress pathways. The conjugated diene system in its structure allows for interactions with biological molecules that could lead to novel therapeutic strategies. For instance, research has suggested that derivatives of Penta-2,4-dienoic acid could serve as inhibitors of lipoxygenase enzymes, which are key players in the production of inflammatory mediators.
Moreover, the pharmacological properties of Penta-2,4-dienoic acid have been investigated in the context of neurodegenerative diseases. Preliminary studies suggest that this compound may exhibit neuroprotective effects by scavenging reactive oxygen species (ROS) and mitigating oxidative damage to neuronal cells. The ability of Penta-2,4-dienoic acid to cross the blood-brain barrier has also been a focus of interest, as it could potentially be developed into a treatment for conditions such as Alzheimer’s disease and Parkinson’s disease. These findings highlight the compound’s promise as a lead molecule for drug discovery programs targeting neurological disorders.
The chemical reactivity of Penta-2,4-dienoic acid makes it an attractive candidate for further functionalization. Researchers have utilized this compound to synthesize more complex molecules with tailored biological activities. For example, by introducing substituents at specific positions on the dienoic backbone, novel analogs can be generated that exhibit enhanced binding affinity or selectivity for target proteins. Such modifications are crucial for optimizing drug candidates and improving their efficacy.
Recent computational studies have also shed light on the mechanistic aspects of Penta-2,4-dienoic acid interactions with biological targets. Molecular dynamics simulations have helped elucidate how this compound binds to enzymes and receptors at an atomic level. These insights are invaluable for rational drug design, allowing chemists to predict structural modifications that could enhance binding affinity or improve pharmacokinetic properties. The integration of computational chemistry with experimental techniques has accelerated the development pipeline for Penta-2,4-dienoic acid based therapeutics.
The industrial applications of Penta-2,4-dienoic acid extend beyond pharmaceuticals into materials science. Its ability to form polymers and resins has been explored in the development of high-performance coatings and adhesives. The conjugated system in its structure contributes to its UV absorptivity, making it useful in sunscreens and protective coatings. Additionally, derivatives of Penta-2,4-dienoic acid have been investigated as components in conductive polymers due to their ability to facilitate electron transport.
In conclusion,Penta-2,4-dienoic acid (CAS No. 626-99-3) is a multifaceted compound with significant potential in both academic research and industrial applications. Its unique chemical structure enables diverse biological interactions and synthetic transformations, positioning it as a key intermediate in drug development and material science. As research continues to uncover new aspects of its properties,Penta-2,4-dienoic acid is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.
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